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Oxybutynin-d10 Hydrochloride

Cat. No.: B126070
M. Wt: 404.0 g/mol
InChI Key: SWIJYDAEGSIQPZ-MFMGRUKYSA-N
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Description

Principles of Stable Isotope Labeling in Biological Systems

Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey and transformation within a biological system. numberanalytics.comontosight.ai The fundamental principle lies in the fact that these labeled molecules are chemically identical to their natural counterparts but can be distinguished based on their mass by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comontosight.ai This allows researchers to track the metabolic fate of compounds, elucidate biochemical pathways, and understand the dynamics of biological processes without perturbing the system. ontosight.aicreative-proteomics.com

The process of introducing these isotopes is known as isotope labeling. creative-proteomics.com The labeled compounds behave similarly to their unlabeled counterparts in biological and chemical processes, yet their distinct nuclear properties allow for their detection and tracking. creative-proteomics.com This provides invaluable insights into their behavior, metabolic pathways, and distribution within an organism. numberanalytics.comcreative-proteomics.com

Applications of Stable Isotope Tracers in Drug Development and Discovery

The use of stable isotope tracers has become an indispensable tool in the field of drug development. nih.govsilantes.com It allows for a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.aiclearsynth.com By labeling a drug candidate with a stable isotope, researchers can accurately track its journey through the body, identify its metabolites, and gain crucial information for optimizing dosage and assessing safety. scitechnol.com

Key applications include:

Metabolism Studies: Deuterium labeling enables precise tracking of a drug's metabolic fate, which is crucial for understanding its pharmacokinetics. clearsynth.com

Metabolomics: This technique is used to trace the metabolism of specific compounds and understand metabolic flux within cells. ontosight.aisilantes.com

Pharmacokinetics: It aids in studying the ADME properties of drugs. ontosight.ai

Biomarker Discovery: Metabolite profiling using stable isotopes can lead to the discovery of new biomarkers for various diseases. nih.gov

Target Identification and Validation: Stable isotope-labeled molecules can help in identifying and characterizing drug targets. silantes.com

Advantages of Deuteration in Pharmaceutical Research

Deuteration, the strategic replacement of hydrogen with deuterium in a drug molecule, offers several advantages in pharmaceutical research. unibestpharm.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. deutramed.cominformaticsjournals.co.in This "kinetic isotope effect" can significantly alter a drug's metabolic profile. deutramed.com

The enhanced stability of the C-D bond can lead to a slower rate of metabolism, which in turn can improve a drug's pharmacokinetic properties. nih.govresearchgate.net This may result in a longer half-life, allowing for less frequent dosing. deutramed.cominformaticsjournals.co.in

Furthermore, deuteration can influence the metabolic pathway of a drug, a phenomenon known as "metabolic shunting." researchgate.netjuniperpublishers.com By blocking a metabolic route that leads to the formation of toxic or reactive metabolites, deuteration can enhance the safety profile of a drug. unibestpharm.comresearchgate.netjuniperpublishers.com This can also lead to increased bioavailability of the parent drug. gabarx.comresearchgate.net

A primary application of deuteration is to improve the metabolic stability of a drug. juniperpublishers.comtandfonline.com By selectively replacing hydrogen atoms at sites vulnerable to metabolic attack, the rate of drug clearance can be reduced, leading to a prolonged biological half-life. juniperpublishers.comtandfonline.com This has been a successful strategy for improving the properties of existing drugs and developing new chemical entities with more favorable pharmacokinetic profiles. unibestpharm.comnih.gov For instance, the first FDA-approved deuterated drug, deutetrabenazine, demonstrated a significantly improved pharmacokinetic profile compared to its non-deuterated version. unibestpharm.com

Oxybutynin-d10 Hydrochloride: A Case Study

Oxybutynin (B1027) is a medication used to treat overactive bladder. cymitquimica.comprobes-drugs.orgmdpi.com Its deuterated form, this compound, serves as a valuable tool in research, primarily as an internal standard for the quantification of oxybutynin in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The "d10" in its name signifies that ten hydrogen atoms in the molecule have been replaced by deuterium atoms. synzeal.com Specifically, the deuterium atoms are located on the two ethyl groups attached to the nitrogen atom. caymanchem.comsynzeal.com

PropertyValueSource
Chemical Name 4-(bis(ethyl-d5)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride synzeal.com
CAS Number 120092-65-1 caymanchem.comsynzeal.com
Molecular Formula C₂₂H₂₁D₁₀NO₃ • HCl caymanchem.com
Molecular Weight 404.0 g/mol caymanchem.com
Appearance White to off-white solid cymitquimica.com
Primary Use Internal standard for quantification of oxybutynin caymanchem.com

The use of this compound as an internal standard allows for more accurate and reliable measurements in pharmacokinetic and metabolic studies of oxybutynin. Its identical chemical behavior to the parent drug, coupled with its distinct mass, makes it an ideal tracer. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32ClNO3 B126070 Oxybutynin-d10 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Oxybutynin D10 Hydrochloride: a Specialized Isotopic Standard

Role as an Internal Standard in Quantitative Analysis

The primary application of Oxybutynin-d10 Hydrochloride is as an internal standard in quantitative analysis, most notably in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govjchps.com An internal standard is a compound with a known concentration that is added to a sample to assist in the quantification of another substance, in this case, oxybutynin (B1027).

In a typical bioanalytical method, a known amount of this compound is added to a biological sample, such as plasma, before sample preparation. nih.gov Because it is chemically almost identical to oxybutynin, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. However, due to the presence of deuterium (B1214612) atoms, it has a different molecular weight and can be distinguished from the non-labeled oxybutynin by the mass spectrometer.

By comparing the detector response of the analyte (oxybutynin) to that of the internal standard (this compound), analysts can correct for any loss of the analyte during sample processing and for variations in instrument response. This isotope dilution technique significantly improves the accuracy, precision, and reproducibility of the quantitative results.

One study detailed the development of a highly sensitive and rapid LC-MS/MS method for the simultaneous determination of oxybutynin and its major metabolite, N-desethyloxybutynin, in human plasma. jchps.com In this method, deuterium-labeled Oxybutynin-d11 and N-desethyloxybutynin-d5 were utilized as internal standards. jchps.com The quantification was performed using multiple reaction monitoring (MRM), a highly selective and sensitive mass spectrometry technique.

Table 1: Mass Spectrometry Parameters for the Analysis of Oxybutynin

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oxybutynin358.2142.2
N-Desethyloxybutynin330.396.1

This table is based on data from a study that used a similar deuterated internal standard. jchps.com

The linearity of this method was established over a specific concentration range, demonstrating its suitability for bioequivalence studies. jchps.com For oxybutynin, the linear range was 0.049 to 13.965 ng/mL, while for N-desethyloxybutynin, it was 0.249 to 70.255 ng/mL. jchps.com

Utility in Quality Control and Regulatory Compliance Research

The use of this compound as an internal standard is integral to quality control and regulatory compliance in the pharmaceutical industry. Bioequivalence studies, which are a critical component of the regulatory approval process for generic drugs, rely on accurate and validated analytical methods to compare the pharmacokinetic profiles of the generic and innovator products. nih.govfda.gov

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the validation of bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS/MS assays submitted for regulatory review. This is because it helps to ensure the reliability and integrity of the data, which is essential for demonstrating that a generic drug is bioequivalent to the reference product. fda.gov

By ensuring the accuracy of quantitative data, this compound plays a crucial role in the quality control of analytical testing and supports the regulatory submissions necessary for the approval of new drug formulations. fda.gov The reproducibility of assays using this internal standard is often demonstrated by reanalyzing a subset of study samples to ensure consistent results. nih.gov

An in-depth examination of the synthetic pathways leading to this compound reveals sophisticated chemical strategies designed to incorporate deuterium atoms into the molecular structure. This article focuses exclusively on the methodologies employed for creating this deuterated compound.

Synthetic Methodologies for Deuterated Oxybutynin

The synthesis of deuterated oxybutynin (B1027), including Oxybutynin-d10 Hydrochloride, involves specialized techniques that build upon traditional organic synthesis by incorporating stable isotopes.

Advanced Pharmacokinetic Research Utilizing Oxybutynin D10 Hydrochloride

Elucidation of Drug Absorption and Distribution Kinetics

The rapid absorption of oxybutynin (B1027) following oral administration has been characterized in pharmacokinetic studies. After oral intake of immediate-release tablets, maximum plasma concentrations (Cmax) are typically reached within one hour. e-lactancia.orgfda.gov The absolute bioavailability of oral oxybutynin is approximately 6%, with a significant range of 1.6% to 10.9%, indicating substantial interindividual variability. e-lactancia.orgfda.govnih.gov Co-administration with food can slightly delay absorption and has been shown to increase bioavailability by about 25%. e-lactancia.orgfda.gov

Oxybutynin exhibits a large volume of distribution, estimated at 193 L following intravenous administration, which suggests extensive distribution into body tissues. nih.govfda.gov Both enantiomers of oxybutynin and its active metabolite, desethyloxybutynin, are highly bound to plasma proteins (>97% and >99% respectively), primarily to alpha-1 acid glycoprotein. fda.govdrugbank.com

Pharmacokinetic Parameters of Oral Oxybutynin Formulations
ParameterImmediate-Release TabletExtended-Release Tablet
Time to Maximum Concentration (Tmax)~1 hour~5 hours
Maximum Concentration (Cmax)~12 ng/mL (for a 5 mg dose)~4 ng/mL (for a 5-30 mg dose)
Absolute Bioavailability~6% (1.6% to 10.9%)

Precise Determination of Elimination Rates and Half-Life

Oxybutynin is primarily eliminated through extensive metabolism by the cytochrome P450 enzyme system, particularly CYP3A4, located in the liver and gut wall. nih.govfda.govdrugbank.com This results in the formation of an active metabolite, N-desethyloxybutynin, and an inactive metabolite, phenylcyclohexylglycolic acid. drugbank.com Less than 0.1% of the administered dose is excreted unchanged in the urine, with a similarly small fraction excreted as the desethyloxybutynin metabolite. fda.govdrugbank.com

The elimination half-life of oxybutynin varies depending on the formulation. For immediate-release formulations, the half-life is approximately 2 to 3 hours. e-lactancia.orgnih.govdroracle.ai In contrast, extended-release formulations exhibit a longer half-life of about 13 hours. mdpi.comyoutube.com In elderly patients, the elimination half-life of the immediate-release form can be prolonged to 5 hours. e-lactancia.orgdrugbank.com

Elimination Half-Life of Different Oxybutynin Formulations
FormulationElimination Half-Life
Immediate-Release2-3 hours
Extended-Release13 hours
Transdermal Patch~64 hours

Assessment of Bioavailability Through Isotope Tracing

Isotope tracing studies, which would utilize a stable isotope-labeled compound like Oxybutynin-d10 Hydrochloride, are instrumental in determining the absolute bioavailability of oxybutynin. These studies have established the low oral bioavailability of oxybutynin, which is primarily due to extensive first-pass metabolism in the liver and gut wall. drugbank.comnih.gov The absolute bioavailability of oral oxybutynin is approximately 6%. e-lactancia.orgfda.govnih.gov

Different formulations have been developed to improve the bioavailability and provide more consistent drug levels. For instance, transdermal patches and topical gels bypass the first-pass metabolism, leading to a different pharmacokinetic profile compared to oral administration. fda.govresearchgate.net

Kinetic Studies under Specific Physiological Conditions

Pharmacokinetic studies have investigated the influence of specific physiological conditions on the disposition of oxybutynin. In elderly individuals, a prolongation of the elimination half-life has been observed, which may necessitate dose adjustments. e-lactancia.orgdrugbank.com The impact of food on oral oxybutynin absorption has also been studied, revealing a slight delay in absorption and an increase in bioavailability. e-lactancia.orgfda.gov

Further research in pediatric populations has also been conducted to establish appropriate dosing regimens. e-lactancia.org While specific studies on the impact of renal or hepatic impairment on the pharmacokinetics of this compound are not detailed in the provided information, caution is generally advised when prescribing oxybutynin to patients with hepatic or renal impairment due to its primary route of metabolism and elimination. nih.gov

Investigations into Oxybutynin Metabolism Using Isotopic Labeling

Tracing Metabolic Fate and Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the passage of a molecule through a biological system. nih.gov By replacing ten hydrogen atoms with their heavier isotope, deuterium (B1214612), Oxybutynin-d10 Hydrochloride becomes a distinct entity that can be readily distinguished from its non-labeled counterpart by mass spectrometry. This distinction allows for the precise tracking of the drug and its metabolites from administration to excretion.

This methodology has been instrumental in elucidating the primary metabolic pathways of oxybutynin (B1027). Following administration, the presence of the deuterium label in various metabolites confirms their origin from the parent drug. This has been pivotal in mapping out the complex biotransformation processes that oxybutynin undergoes. Research has established three main oxidative metabolic routes for oxybutynin: N-deethylation, N-oxidation, and hydroxylation. nih.gov The use of deuterated analogs serves as a critical tool in confirming the products of these pathways.

Identification and Characterization of Metabolites

The distinct mass signature of this compound facilitates the identification and structural characterization of its various metabolites in biological matrices like plasma and urine. nih.gov When analyzing samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass shift of 10 atomic mass units (amu) between the deuterated and non-deuterated compounds and their respective metabolites allows for their unambiguous identification amidst a complex background of endogenous molecules.

One of the principal metabolic transformations of oxybutynin is N-deethylation, which leads to the formation of N-desethyloxybutynin. nih.gov This metabolite is not only abundant but also pharmacologically active, contributing to the therapeutic effects and potential side effects of the parent drug. nih.gov Studies utilizing deuterated internal standards have been crucial for the accurate quantification of both oxybutynin and N-desethyloxybutynin in plasma. nih.gov The known mass difference allows for precise measurement, which is essential for pharmacokinetic and bioequivalence studies. Further oxidation of the secondary amine function of N-desethyloxybutynin can lead to the formation of a hydroxylamine (B1172632) metabolite. nih.gov

Another significant metabolic route is the N-oxidation of the tertiary amine in oxybutynin, forming oxybutynin N-oxide. nih.gov This metabolite can then undergo rearrangement to form an enaminoketone. nih.gov The identification of these metabolites has been supported by mass spectrometry analysis, which can distinguish the characteristic isotopic signature passed on from a deuterated parent compound.

Hydroxylation, primarily on the cyclohexyl ring of oxybutynin, represents a third major metabolic pathway. nih.gov This process introduces a hydroxyl group, increasing the water solubility of the compound and facilitating its excretion. The use of deuterated oxybutynin aids in confirming that these hydroxylated species are indeed metabolites of the administered drug.

Role of Specific Cytochrome P450 Enzymes in Deuterated Studies

The metabolism of oxybutynin is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov In vitro studies using human liver microsomes have identified the CYP3A subfamily, particularly CYP3A4 and CYP3A5, as the primary enzymes responsible for the N-deethylation of oxybutynin. nih.govnih.gov While studies may not have exclusively used Oxybutynin-d10 to determine this, the principles of using deuterated compounds in such assays are well-established. Isotopic labeling can be used to study the kinetics of specific enzyme-mediated reactions without the interference of endogenous compounds. The use of deuterated substrates allows for precise measurement of metabolite formation rates by specific CYP isoforms, helping to pinpoint their exact role in the drug's metabolism.

Comparative Metabolic Profiling Across Different Administration Routes

The route of administration significantly impacts the metabolic profile of oxybutynin. Oral administration subjects the drug to extensive first-pass metabolism in the gut wall and liver, leading to high concentrations of the N-desethyloxybutynin metabolite relative to the parent drug. mdpi.com In contrast, transdermal delivery systems bypass this first-pass effect, resulting in a much lower ratio of N-desethyloxybutynin to oxybutynin. nih.gov

Isotopic labeling with compounds like this compound is an invaluable tool for these comparative studies. By administering the labeled compound through different routes, researchers can accurately quantify the parent drug and its metabolites in systemic circulation. This allows for a direct comparison of the metabolic profiles and helps to explain the differences in efficacy and side-effect profiles observed between oral and transdermal formulations.

Administration RouteN-desethyloxybutynin (DEO) to Oxybutynin (OXY) RatioFirst-Pass Metabolism
Oral Immediate-Release5.5:1High
Oral Extended-Release4.3:1High
Transdermal Patch1.3:1Low
Transdermal Gel0.8:1Low

This table presents representative data on the ratio of the primary metabolite to the parent drug for different formulations of oxybutynin, illustrating the impact of the administration route on its metabolism. researchgate.net

Applications in Bioequivalence and Comparative Pharmacokinetic Studies

Oxybutynin-d10 Hydrochloride serves as a critical analytical tool in the field of clinical pharmacology, particularly in studies designed to assess the bioequivalence of generic formulations and to compare the pharmacokinetic profiles of different dosage forms of oxybutynin (B1027). Its role as a stable isotope-labeled internal standard is fundamental to the accuracy and reliability of the bioanalytical methods employed in these investigations.

Analytical Methodologies for Quantitative Determination of Oxybutynin and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the bioanalysis of Oxybutynin (B1027) and its metabolites due to its high sensitivity, specificity, and throughput. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry.

To ensure the accuracy and precision of quantitative bioanalytical methods, an internal standard (IS) is essential to correct for variations during sample processing and instrumental analysis. Stable isotope-labeled internal standards, such as Oxybutynin-d10 Hydrochloride, are considered ideal because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. lcms.cz

The use of deuterated analogs like Oxybutynin-d11 and N-desethyloxybutynin-d5 minimizes matrix effects and compensates for any analyte loss during the extraction procedure. jchps.com In method development, the deuterated IS is added to plasma samples at a known concentration before any processing steps. jchps.comresearchgate.net The concentration of the analyte is then determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve. lcms.cz This isotope dilution technique is fundamental to developing robust and reliable LC-MS/MS assays for Oxybutynin. nih.gov

The primary goal of sample preparation is to isolate Oxybutynin and its metabolites from complex biological matrices like plasma or urine, remove interfering substances such as proteins and phospholipids, and concentrate the analytes before LC-MS/MS analysis. ijpsjournal.combiotage.com Several techniques are commonly employed:

Liquid-Liquid Extraction (LLE): This is a widely used method for Oxybutynin analysis. nih.govjchps.com It involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. Common extraction solvents include methyl tert-butyl ether-ethyl acetate (B1210297) mixtures, n-hexane, and tert-Butyl Methyl Ether. nih.govnih.govjchps.comresearchgate.net After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a solvent compatible with the mobile phase for injection into the LC-MS/MS system. jchps.com LLE has proven effective, with mean extraction recoveries for Oxybutynin and its internal standard reported to be around 80.4% and 76.9%, respectively. nih.gov

Solid-Phase Extraction (SPE): SPE is another effective technique that provides cleaner extracts compared to LLE. researchgate.net It utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This technique is noted for its high selectivity and sensitivity. researchgate.net

Protein Precipitation (PPT): This is a simpler but potentially less clean method where a large excess of an organic solvent, typically acetonitrile (B52724), is added to the plasma sample to precipitate proteins. biotage.com The precipitated proteins are then removed by centrifugation or filtration. While fast and straightforward, this method may not effectively remove other matrix components like phospholipids, which can cause ion suppression in the mass spectrometer. biotage.com

Chromatographic separation is critical for resolving Oxybutynin and N-desethyloxybutynin from each other and from endogenous matrix components that could interfere with quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. pharmacophorejournal.com Various analytical columns are utilized, including Cosmosil C18, Hypersil Gold, and UPLC BEH C18 columns. nih.govnih.govresearchgate.net Separation is typically achieved under isocratic conditions (where the mobile phase composition remains constant) or gradient elution. researchgate.net

Mobile phases generally consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or ammonium acetate) to facilitate efficient ionization in the mass spectrometer's source. nih.govnih.govresearchgate.net The choice of column and mobile phase composition is optimized to achieve sharp peaks, good resolution, and short run times, often under 3 minutes per sample. nih.gov Chiral chromatography has also been employed to separate the enantiomers of Oxybutynin using columns like Chiralpak AD. researchgate.netwindows.net

Table 1: Examples of Chromatographic Conditions for Oxybutynin Analysis
Column TypeMobile PhaseFlow RateReference
Cosmosil C18 (150 mm × 4.6 mm, 5 μm)Acetonitrile-1.0mM ammonium acetate (90:10, v/v)Not Specified nih.gov
UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)Methanol-water with 2 mmol/L ammonium acetate and 0.1% formic acid (90:10, v/v)Not Specified nih.gov
Synergi Hydro-RP 80 A (4.6 x 50 mm, 4S μ)Gradient of Methanol and 0.1% Formic acid buffer0.4 mL/min researchgate.net
Hypersil Gold (100 mm × 4.6 mm, 5 μm)Acetonitrile and 2.0 mM ammonium formate (pH 2.50) (80:20, v/v)Not Specified researchgate.net

For quantification, a triple quadrupole mass spectrometer is typically used, operating in the positive electrospray ionization (ESI) mode. nih.gov The most common detection mode is Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. nih.govresearchgate.net

In MRM mode, the first quadrupole selects a specific precursor ion (the protonated molecule, [M+H]⁺) for the analyte and its internal standard. This precursor ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. The transition from the precursor ion to the product ion is highly specific to the compound of interest. nih.gov This process effectively filters out background noise and interferences, allowing for accurate quantification even at very low concentrations. jchps.com

Table 2: MRM Transitions for Oxybutynin and Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Oxybutynin358.11142.10 researchgate.netsemanticscholar.org
N-desethyloxybutynin330.296.1 researchgate.net
Oxybutynin-d11 (IS)369.48142.08 researchgate.netsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Before LC-MS/MS became widely accessible, GC-MS was a primary method for the quantitative analysis of Oxybutynin in plasma. nih.gov This technique also utilizes a deuterated internal standard for accurate quantification. researchgate.net A key advantage of GC-MS is its high chromatographic resolution, especially with capillary columns. nih.gov

Sample preparation for GC-MS often involves LLE followed by derivatization to make the analytes more volatile and thermally stable. nih.gov Detection is performed using selected-ion monitoring (SIM), where the mass spectrometer is set to detect specific fragment ions characteristic of the analyte and the internal standard. nih.gov One study noted that using a methylsilicone capillary column prevented the thermal decomposition that could occur with packed columns. nih.govresearchgate.net GC-MS methods have demonstrated the ability to quantify Oxybutynin down to 0.25 ng/mL in plasma. nih.gov

Validation Parameters for Analytical Methods

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a rigorous validation process according to guidelines from regulatory bodies. nih.govresearchgate.net Key validation parameters for methods quantifying Oxybutynin and its metabolites include:

Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. For Oxybutynin, methods have been validated over concentration ranges such as 0.050-10.0 ng/mL, with correlation coefficients (r) consistently greater than 0.99. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples). For Oxybutynin assays, intra- and inter-day precision values (expressed as relative standard deviation, %RSD) are generally required to be not more than 15%, with accuracy (expressed as relative error, %RE) within ±15%. nih.gov

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. researchgate.net This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. jchps.com

Limit of Quantification (LOQ): This is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Sensitive LC-MS/MS methods have achieved LOQs as low as 0.050 ng/mL for Oxybutynin and 0.500 ng/mL for N-desethyloxybutynin in human plasma. nih.gov

Stability: The stability of the analytes in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability. nih.gov

Table 3: Summary of Validation Parameters from a Representative LC-MS/MS Method
ParameterOxybutyninN-desethyloxybutyninReference
Linearity Range0.050–10.0 ng/mL0.500–100 ng/mL nih.gov
Correlation Coefficient (r)≥ 0.99≥ 0.99 nih.gov
Intra- & Inter-day Precision (%RSD)≤ 14%≤ 14% nih.gov
Accuracy (%RE)within ±7.6%within ±7.6% nih.gov
Mean Extraction Recovery~80.4%~80.4% nih.gov

Linearity and Calibration Range

Establishing the linearity of an analytical method is fundamental to demonstrating that it can provide results that are directly proportional to the concentration of the analyte within a given range. For the simultaneous quantification of Oxybutynin and N-desethyloxybutynin in human plasma, calibration curves are typically generated using a series of calibration standards.

These curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied, often with a weighting factor (e.g., 1/x²) to ensure homogeneity of variance across the concentration range. The acceptance criterion for the correlation coefficient (r or r²) is typically high, demonstrating a strong linear relationship. jchps.com

Several studies have defined specific linear ranges for LC-MS/MS methods, which are summarized below.

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Correlation Coefficient (r)
Oxybutynin 0.02510.0>0.98
0.04913.965>0.98 jchps.com
0.05010.0Not Reported nih.gov
0.0944189≥ 0.99 nih.gov
N-desethyloxybutynin 0.22618.0≥ 0.99 nih.gov
0.24970.255>0.98 jchps.com
0.25100Not Reported nih.gov
0.500100Not Reported nih.gov

Accuracy and Precision Assessment

Accuracy and precision are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov Accuracy reflects the closeness of the mean test results to the true concentration and is expressed as a percentage of the nominal value. Precision measures the degree of scatter between a series of measurements and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). jchps.comau.dk

Regulatory guidelines provide clear acceptance criteria for these parameters. For a method to be considered valid, both intra-day (within-batch) and inter-day (between-batch) precision and accuracy must fall within specified limits.

ParameterAcceptance Criteria (QC Samples)Acceptance Criteria (LLOQ)
Precision (%CV) ≤15%≤20%
Accuracy (% of Nominal) Within ±15%Within ±20%

Data sourced from multiple studies adhering to regulatory guidelines. jchps.comau.dk

One study demonstrated intra- and inter-day precision values of not more than 14% (%RSD), with accuracy (relative error) within ±7.6% for both Oxybutynin and N-desethyloxybutynin. nih.gov Another reported that the %RSD for both precision and accuracy was found to be less than 2% for an HPLC method. pharmacophorejournal.com These results confirm the reliability and reproducibility of the analytical methods.

Extraction Recovery and Matrix Effects

The efficiency of the analyte's extraction from the biological matrix and the potential for co-eluting endogenous components to interfere with ionization (matrix effect) are critical parameters to evaluate. The use of a stable isotope-labeled internal standard like this compound is paramount as it co-elutes with the analyte and experiences similar extraction and matrix effects, thereby providing effective compensation. jchps.com

Extraction Recovery: This is assessed by comparing the analytical response of an analyte from an extracted sample to the response of the analyte from a post-extraction spiked sample. Consistent and reproducible recovery across the concentration range is desirable.

One study reported a mean extraction recovery of 80.4% for analytes and 76.9% for their deuterated internal standards, which was consistent across five QC levels. nih.gov

Another found that the extraction recovery varied from 96.0% to 105.1%. nih.gov

Matrix Effects: These are evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution. The internal standard-normalized matrix factor is calculated to determine if ion suppression or enhancement is occurring.

The acceptance criterion for matrix effects is often that the %CV of the internal standard-normalized matrix factor should be ≤15%. jchps.com

In one validated method, the internal standard-normalized matrix factors ranged from 0.96 to 1.07, indicating minimal matrix effects. nih.gov

Stability Studies for Analyte and Internal Standard

The stability of Oxybutynin, N-desethyloxybutynin, and the internal standard in the biological matrix must be thoroughly investigated under various conditions that mimic sample handling and storage. jchps.comnih.gov This ensures that the measured concentrations accurately reflect the true concentrations at the time of sample collection.

Common stability assessments include:

Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.

Bench-Top Stability: Determines the stability of the analytes in the matrix at room temperature for a specified period.

Long-Term Stability: Assesses stability in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration.

Autosampler Stability: Confirms stability in the processed sample while waiting for injection into the analytical instrument.

Studies have shown that Oxybutynin is generally stable under various storage and handling conditions. nih.govtandfonline.com However, its metabolite, N-desethyloxybutynin, has demonstrated instability in hemolyzed plasma when stored at -20°C, which was attributed to heme-mediated oxidation. tandfonline.comnih.gov This instability was resolved by storing samples at lower temperatures (-50°C or below) or by adding an antioxidant to the samples. tandfonline.com

Compliance with Regulatory Guidelines in Method Validation

The validation of bioanalytical methods for quantifying Oxybutynin and its metabolites must adhere to strict guidelines set by regulatory authorities to ensure the integrity, reliability, and acceptability of the data for submissions. The primary guidelines are issued by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). krogersconsulting.comkymos.comhubspotusercontent10.net

Recently, the ICH has worked to harmonize these regional guidelines, resulting in the M10 Bioanalytical Method Validation guideline. kymos.comeuropa.euich.org This guideline provides a unified framework for the validation of bioanalytical assays, covering all the parameters discussed above:

Selectivity and Specificity

Calibration Curve and Linearity

Accuracy and Precision

Recovery and Matrix Effects

Stability

Adherence to these internationally recognized standards is mandatory for the data to be accepted in support of nonclinical toxicokinetic studies and all phases of clinical trials. ich.org The successful validation of an analytical method, using an appropriate internal standard like this compound, demonstrates that the method is suitable for its intended purpose and can generate reliable data for pharmacokinetic and bioequivalence studies. jchps.comeuropa.eu

Deuterium Kinetic Isotope Effects in Drug Discovery

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov In the context of drug metabolism, the focus is typically on the primary deuterium (B1214612) KIE, which occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

The theoretical basis for the KIE lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). The ZPE is the lowest possible energy that a quantum mechanical system may have. A chemical bond can be modeled as a harmonic oscillator, and its ZPE is determined by the mass of the atoms involved and the strength of the bond. The vibrational energy of a C-D bond is lower than that of a C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

Secondary kinetic isotope effects can also occur, where the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally much smaller than primary KIEs.

Influence of Deuteration on Enzyme-Mediated Reactions

The metabolism of many drugs is mediated by enzymes, particularly the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases. These enzymes are responsible for a vast array of oxidative transformations that facilitate the elimination of drugs from the body. A common metabolic pathway is the enzymatic oxidation of a C-H bond to a C-OH group. If this oxidation is the rate-determining step in the drug's metabolism, deuteration at the site of oxidation can significantly slow down this process.

The magnitude of the KIE in enzyme-catalyzed reactions can be complex and is influenced by the specific CYP450 isozyme and the nature of the reaction (e.g., aliphatic hydroxylation, N-dealkylation, O-dealkylation). For instance, O-dealkylation reactions catalyzed by CYP450 enzymes can exhibit large KIEs, with kH/kD values in the range of 8 to 10, which is similar to values seen for aliphatic hydroxylations. washington.edu In contrast, N-dealkylation reactions often show smaller KIEs, typically around 2-3. washington.edu Aromatic hydroxylation, which proceeds through a different mechanism not involving direct C-H bond cleavage in the rate-determining step, generally shows a negligible KIE, with kH/kD values close to 1. nih.gov

The following table provides a summary of observed deuterium kinetic isotope effects for various CYP450-mediated reactions, illustrating the variability of the effect depending on the reaction type.

Reaction TypeSubstrate/EnzymekH/kD Value
O-DealkylationGeneric8 - 10 washington.edu
N-Dealkylation of AmidesGeneric4 - 7 washington.edu
Oxidation of EthanolCYP2E1~3 - 5 nih.gov
N-Dealkylation of AlkylaminesGeneric~2 - 3 washington.edu
Aromatic HydroxylationSubstituted Aryls0.95 - 1.27 nih.gov

Strategies for Exploiting Deuterium Substitution in Drug Design

The application of the deuterium KIE has become a deliberate strategy in drug design to improve the pharmacokinetic properties of drug candidates. By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, medicinal chemists can slow down the rate of metabolic clearance, leading to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.

There are two primary strategies for incorporating deuterium into drug molecules:

Deuterium-Switching: This involves taking an existing, approved drug and creating a deuterated version to improve its properties. A prime example of this strategy is deutetrabenazine, a deuterated analog of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. Deuteration of the methoxy (B1213986) groups in tetrabenazine significantly slows its metabolism, leading to a longer half-life of its active metabolites and allowing for a lower, twice-daily dosing regimen with improved tolerability compared to the three-times-daily dosing of the original drug. nih.govresearchgate.net

De Novo Design: In this approach, deuterium is incorporated into a new chemical entity during the drug discovery process to address potential metabolic liabilities from the outset. This allows for the optimization of the pharmacokinetic profile early in development.

The successful application of these strategies requires a thorough understanding of a drug's metabolic pathways to identify the key sites for deuteration. The following table presents a comparison of the pharmacokinetic parameters of several deuterated drugs and their non-deuterated counterparts, highlighting the significant impact of deuterium substitution.

Drug (Non-deuterated)Deuterated AnalogKey Pharmacokinetic ParameterNon-deuterated ValueDeuterated ValueFold Change
TetrabenazineDeutetrabenazine (Active Metabolites)Half-life (t1/2)~2-5 hours~9-11 hours nih.gov~2-4
IvacaftorDeutivacaftor (CTP-656)Half-life (t1/2)~12 hours~15.9 hours nih.gov~1.3
TetrabenazineDeutetrabenazine (Active Metabolites)CmaxHigherLower nih.govresearchgate.net-
IvacaftorDeutivacaftor (CTP-656)AUCLowerHigher bioworld.comresearchgate.net-

The data clearly demonstrates that deuteration can lead to substantial improvements in a drug's pharmacokinetic profile, ultimately offering the potential for enhanced therapeutic benefit and improved patient compliance.

Emerging Research Applications and Future Perspectives

Deuterated Compounds in Mechanism of Action Studies

The use of deuterated compounds like Oxybutynin-d10 Hydrochloride is a powerful strategy in elucidating the intricate details of a drug's mechanism of action. By selectively replacing hydrogen with deuterium (B1214612) atoms at specific molecular positions, researchers can subtly alter the compound's metabolic fate without significantly changing its fundamental chemical properties, such as receptor binding affinity.

Oxybutynin (B1027) exerts its therapeutic effect primarily by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, leading to the relaxation of the bladder's detrusor muscle. nih.govnih.gov However, the parent compound is extensively metabolized in the gut and liver by the cytochrome P450 3A4 (CYP3A4) enzyme system into an active metabolite, N-desethyloxybutynin (DEO). mdpi.comnih.gov This metabolite also possesses significant antimuscarinic activity and is believed to be a major contributor to the drug's therapeutic effect, as well as its common side effects, such as dry mouth. nih.govnih.govbrazjurol.com.br

Furthermore, in vitro studies using deuterated ligands can provide more stable probes for receptor binding assays. The increased metabolic stability of this compound can be advantageous in experimental setups, ensuring that the observed effects are due to the intended compound and not its metabolites. This can lead to a more precise characterization of the binding kinetics and receptor interactions of oxybutynin.

Potential for Novel Deuterated Pharmaceutical Development

The insights gained from studying deuterated compounds have paved the way for the development of novel deuterated pharmaceuticals with potentially improved therapeutic profiles. The primary rationale for developing a deuterated version of an existing drug is to enhance its pharmacokinetic properties, leading to a better efficacy and safety profile. nih.gov

In the case of oxybutynin, the development of a deuterated analogue like this compound holds significant promise for reducing the incidence and severity of dose-limiting side effects. The active metabolite, N-desethyloxybutynin, has a high affinity for muscarinic receptors in the salivary glands, which is a key reason for the common complaint of dry mouth among patients taking oral oxybutynin. nih.govbrazjurol.com.br By slowing down the metabolic conversion of oxybutynin to N-desethyloxybutynin, a deuterated version could potentially maintain therapeutic efficacy while minimizing this troublesome side effect. brazjurol.com.br

This improved side-effect profile could lead to better patient compliance and adherence to treatment, which is a significant challenge with current oral formulations of oxybutynin. nih.gov A deuterated oxybutynin could, therefore, offer a valuable therapeutic alternative for patients who are unable to tolerate the side effects of the non-deuterated form.

The successful synthesis of a combinatorial library of deuterium-enriched (S)-oxybutynin demonstrates the feasibility and research interest in this area. researchgate.net This work provides a foundation for the systematic evaluation of different deuterated versions of oxybutynin to identify the optimal candidate for further pharmaceutical development.

Table 1: Potential Advantages of a Novel Deuterated Oxybutynin Pharmaceutical

FeaturePotential AdvantageRationale
Reduced Side Effects Lower incidence and severity of dry mouth and other anticholinergic side effects.Slower metabolism leads to lower concentrations of the N-desethyloxybutynin metabolite, which is a major contributor to side effects. nih.govbrazjurol.com.br
Improved Tolerability Better patient acceptance of the medication.A more favorable side-effect profile can reduce the reasons for discontinuing treatment.
Enhanced Patient Compliance Increased adherence to the prescribed treatment regimen.Improved tolerability often leads to better long-term use of the medication. nih.gov
Potentially Optimized Dosing Possibility of altered dosing frequency or amount.Changes in pharmacokinetic parameters, such as a longer half-life, could allow for different dosing schedules.

Addressing Research Gaps and Future Methodological Advancements

While the potential for deuterated oxybutynin is promising, several research gaps need to be addressed to fully realize its therapeutic utility. Future research will need to focus on a number of key areas, from fundamental chemistry to clinical evaluation.

A primary area for future investigation is the large-scale and cost-effective synthesis of specifically labeled compounds like this compound. While laboratory-scale synthesis has been demonstrated, developing efficient and scalable synthetic routes is crucial for any potential pharmaceutical development. researchgate.net Advances in catalytic deuteration and other synthetic methodologies will be essential to make these compounds more accessible for extensive research and potential commercialization.

Another research gap lies in the exploration of the full therapeutic potential of a deuterated oxybutynin. While the primary focus is on improving the treatment of overactive bladder, it is worth investigating whether the altered pharmacokinetic profile could offer advantages in other therapeutic areas where oxybutynin has shown some promise, such as hyperhidrosis (excessive sweating) or even as an adjunct in the treatment of certain neurological conditions. mdpi.comnih.gov

Future methodological advancements will likely involve the use of more sophisticated analytical techniques to study the metabolism and distribution of deuterated compounds in the body. Techniques such as high-resolution mass spectrometry and advanced imaging methods can provide a more detailed picture of how deuteration affects the drug's journey through the body and its interaction with biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.